molecular formula C18H16ClN5O3 B2681071 8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-79-3

8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2681071
CAS No.: 876671-79-3
M. Wt: 385.81
InChI Key: MSXBYMLWWMFDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-derived scaffold of significant interest in early-stage pharmacological research. This compound belongs to the 1H-imidazo[2,1-f]purine-2,4-dione class of heterocyclic molecules, a family known for its structural diversity and potential as a platform for developing biologically active agents . The structure incorporates a 2-chlorophenyl substituent at the 8-position and a 2-oxopropyl group at the 3-position, which are key modifiable sites for structure-activity relationship (SAR) studies. Researchers can leverage these functional groups to explore interactions with various enzymatic targets. The core imidazopurine dione structure is related to other derivatives investigated for their proprietary biological activities, suggesting its utility in hit-to-lead optimization campaigns . The specific patterning of substituents on this heterocyclic framework makes it a valuable chemical tool for medicinal chemists working in areas such as inhibitor design, receptor antagonism, and high-throughput screening assay development. This compound is provided For Research Use Only and is not intended for any diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2-chlorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3/c1-10-8-22-14-15(21(3)18(27)23(16(14)26)9-11(2)25)20-17(22)24(10)13-7-5-4-6-12(13)19/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXBYMLWWMFDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, characterized by its fused imidazole and purine ring structure. This compound has garnered attention in pharmacological research for its potential biological activities, particularly in the realms of antidepressant and anxiolytic effects.

Chemical Structure and Properties

  • Molecular Formula : C15H15ClN4O2
  • Molecular Weight : 316.76 g/mol
  • SMILES Notation : CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)NC3=O)C

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, particularly as a potential antidepressant and anxiolytic agent. The following sections detail specific findings related to its biological activity.

Antidepressant Activity

A study evaluated the antidepressant potential of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. The selected compound showed significant efficacy in the forced swim test (FST) in mice, indicating its potential as an antidepressant. The compound's potency was compared to diazepam, revealing stronger anxiolytic effects at a dosage of 2.5 mg/kg .

Table 1: Antidepressant Activity Data

CompoundDosage (mg/kg)FST Results (Time Immobile)Reference
This compound2.5Reduced immobility time significantly
Diazepam5Moderate reduction in immobility

Anxiolytic Effects

In addition to its antidepressant properties, the compound has shown promising results as an anxiolytic. In vivo studies indicated that it may exert greater antianxiety effects compared to conventional anxiolytics like diazepam. This suggests that the compound could be a valuable candidate for further development in treating anxiety disorders .

The pharmacological actions of this compound are believed to be mediated through interactions with serotonin receptors (5-HT receptors) and phosphodiesterase (PDE) inhibition. Specifically, it has been identified as a mixed ligand for 5-HT 1A and 5-HT 7 receptors with weak inhibitory activity against PDE4B and PDE10A , which are implicated in mood regulation .

MechanismTarget Receptor/EnzymeActivity
Serotonin Receptor Interaction5-HT 1A and 5-HT 7Mixed agonist activity
Phosphodiesterase InhibitionPDE4B and PDE10AWeak inhibition

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • Study on Mice Models : In one study involving forced swim tests on mice, the compound demonstrated significant reductions in immobility time compared to controls, suggesting strong antidepressant activity.
  • Anxiety Assessment : Another study highlighted its anxiolytic properties through behavioral assays where treated mice exhibited reduced anxiety-like behaviors compared to those receiving standard treatments like diazepam.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

The table below compares key structural features and receptor binding profiles of the target compound and analogs:

Compound Name Substituents (Positions) Key Targets (Ki or IC₅₀) Reference
8-(2-Chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4-dione 2-ClPh (8), Me (1,7), 2-oxopropyl (3) Not reported
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl analog) 2-FPh-piperazinylbutyl (8) 5-HT1A (partial agonist)
AZ-861 (3-trifluoromethylphenyl-piperazinylbutyl analog) 3-CF3Ph-piperazinylbutyl (8) 5-HT1A (stronger agonist vs. AZ-853)
Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl analog) 2-FPh-piperazinylpentyl (8), Me (1,3,7) 5-HT1A (Ki = 12 nM)
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl analog) 2-NH2Ph (8), butyl (3), Me (1,6,7) PPARγ (agonist), ROS induction

Key Findings :

  • Adenosine Receptor Affinity: Imidazo-purine-diones with fused pyrimidine rings (e.g., derivatives in ) show micromolar affinity for A2A receptors, but the 2-chlorophenyl substitution in the target compound may reduce adenosine binding due to steric hindrance .
  • Serotonin Receptor Selectivity : Piperazinylalkyl chain substitutions (e.g., AZ-853, AZ-861) enhance 5-HT1A affinity. Fluorinated aryl groups (e.g., 2-FPh in AZ-853) improve brain penetration and antidepressant efficacy in forced swim tests (FST) .
  • Anti-Cancer Activity: CB11’s 2-aminophenyl and butyl substitutions enable PPARγ agonism, inducing apoptosis in NSCLC cells via ROS production .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Purity (HPLC/MS) Reference
8-(2-Chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl) derivative Not reported Not reported Not reported
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl analog (20) 230 Moderate >95%
1,3-Dibutyl-8-(3,4-dihydroxyphenethyl)amino analog (13) 112–114 74 96.06%
8-(4-Chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl analog Not reported Not reported >95%

Trends :

  • Higher yields (e.g., 74% for compound 13) are associated with ethanol/water crystallization .
  • Electron-withdrawing groups (e.g., Cl, CF3) increase melting points and crystalline stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.